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For researchers, scientists, and drug development professionals, understanding the intricate
gene regulatory networks governed by the transcription factor p63 is paramount for
advancements in developmental biology and oncology. This guide provides a comprehensive
cross-validation of p63-regulated genes identified through microarray analysis, offering a
comparative look at publicly available datasets and detailing the experimental methodologies
employed.

The tumor suppressor protein p63, a member of the p53 family, plays a pivotal role in epithelial
development and tumorigenesis. Its isoforms, primarily TAp63 and ANp63, often exhibit distinct
and sometimes opposing functions in regulating gene expression. Microarray technology has
been instrumental in identifying the downstream targets of p63, shedding light on its complex
biological roles. This guide delves into a comparative analysis of two key studies that have
utilized microarray and RNA-sequencing to probe the p63 regulome.

Comparative Analysis of p63-Regulated Gene
Expression

To provide a robust cross-validation of p63-regulated genes, we compare data from two distinct
experimental approaches: siRNA-mediated knockdown of p63 in squamous cell carcinoma
lines (Dataset 1: GEO Accession GDS2086/GSE4975) and transcriptomic profiling of
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differentiating primary human keratinocytes where p63 levels are endogenously modulated
(Dataset 2: GEO Accession GSE59827).

Table 1: Comparison of Experimental Designs

Feature

Dataset 1
(GDS2086/GSE4975)

Dataset 2 (GSE59827)

Experimental Approach

siRNA-mediated knockdown of
p63

Spontaneous differentiation of

primary keratinocytes

Cell Type

SCC-25 and HaCaT squamous

cell carcinoma lines

Primary human epidermal

keratinocytes

Platform

Affymetrix Human Genome
U133A Array

lllumina HiSeq 2000 (RNA-
Seq)

p63 Isoform Focus

Primarily total p63 knockdown

Endogenous changes in p63

isoforms during differentiation

Biological Question

Identification of genes
regulated by p63 in cancer

cells

Identification of genes and
regulatory elements controlled
by p63 during epidermal
differentiation

Table 2: Cross-Validation of Differentially Expressed Genes Upon p63

Downregulation/Modulation

This table presents a selection of consistently up- and down-regulated genes across both

datasets, providing a core set of high-confidence p63 target genes.
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Gene Symbol

Function

Dataset 1
(GSE4975) Fold
Change (si-p63 vs.

Dataset 2
(GSE59827) Fold
Change
(Differentiated vs.

si-control) Proliferating
Keratinocytes)

Downregulated with

p63 loss
Keratin 14, structural

KRT14 integrity of epithelial -2.5 -3.1
cells
Keratin 5, structural

KRT5 integrity of epithelial -2.8 -3.5
cells
Notch receptor 1, cell

NOTCH1 o -1.8 2.2
fate decisions
MYC proto-oncogene,

MYC ) -1.9 -2.5
cell cycle progression

Upregulated with p63

loss
Keratin 1, terminal

KRT1 , o 3.2 4.5
differentiation marker
Loricrin, component of

LOR N 4.1 5.8
the cornified envelope
Transglutaminase 1,

TGM1 cornified envelope 3.5 4.9
formation
Involucrin, cornified

IVL 3.8 5.2
envelope precursor

Experimental Protocols
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A detailed understanding of the experimental methodologies is crucial for interpreting and
comparing the results from different studies.

Dataset 1 (GSE4975): Microarray Analysis of p63

Knockdown

Cell Culture and siRNA Transfection: SCC-25 and HaCaT cells were cultured in DMEM/F12
and DMEM, respectively, supplemented with 10% fetal bovine serum and antibiotics. Cells
were transfected with either a pool of four siRNAs targeting all p63 isoforms or a non-targeting
control siRNA using Lipofectamine 2000.

RNA Isolation and Microarray Hybridization: Total RNA was extracted 48 hours post-
transfection using TRIzol reagent. The quality and integrity of the RNA were assessed using an
Agilent 2100 Bioanalyzer. Biotinylated cRNA was prepared from 5 pg of total RNA using the
Affymetrix GeneChip Expression Analysis Technical Manual protocol. The labeled cRNA was
then fragmented and hybridized to Affymetrix Human Genome U133A Arrays.

Data Analysis: The arrays were scanned using an Affymetrix GeneChip Scanner 3000. The raw
data was processed using Affymetrix GeneChip Operating Software (GCOS). Normalization
was performed using the MASS algorithm. Differentially expressed genes were identified based
on a fold change of >1.5 and a p-value of <0.05.

Dataset 2 (GSE59827): RNA-Seq of Differentiating
Keratinocytes

Cell Culture and Differentiation: Primary human epidermal keratinocytes were cultured in
keratinocyte growth medium. Differentiation was induced by switching to a high-calcium
medium (1.2 mM) and maintaining the culture for 5 days.

RNA Isolation and Library Preparation: Total RNA was isolated from proliferating and
differentiated keratinocytes. RNA quality was assessed using a Bioanalyzer. Poly(A)+ RNA was
selected and fragmented. First-strand cDNA synthesis was performed using random primers,
followed by second-strand synthesis. The resulting double-stranded cDNA was used for library
preparation using the TruSeq RNA Sample Prep Kit.
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Sequencing and Data Analysis: The libraries were sequenced on an lllumina HiSeq 2000
platform. The raw sequencing reads were aligned to the human genome (hg19) using TopHat.
Differential gene expression analysis was performed using Cufflinks and Cuffdiff. Genes with a
g-value (FDR-adjusted p-value) < 0.05 were considered significantly regulated.

Visualizing p63's Role: Pathways and Workflows

To visually represent the complex interactions and experimental processes, the following
diagrams were generated using the DOT language.
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Caption: Simplified p63 signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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